molecular formula C₁₃H₂₁NO₄ B1147462 (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 597569-42-1

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1147462
CAS No.: 597569-42-1
M. Wt: 255.31
InChI Key:
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Description

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid: is a complex organic compound featuring a cyclopentane ring fused with a pyrrole ring

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These studies may include investigations into enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. This includes the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other advanced materials. Its structural features make it a valuable intermediate in various chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The initial step often involves the construction of the cyclopentane ring through cyclization reactions. This can be achieved using various cyclization agents under controlled conditions.

    Pyrrole Ring Formation: The pyrrole ring is then fused to the cyclopentane ring. This step may involve the use of pyrrole precursors and catalysts to facilitate the ring fusion.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid depends on its specific application. In medicinal chemistry, for example, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and potentially more reactive.

    (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The presence of the tert-butoxycarbonyl group in (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid provides unique protective properties, making it more stable under various reaction conditions. This stability is advantageous in synthetic applications, allowing for more controlled and selective reactions.

Properties

IUPAC Name

(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZDQKMJLUZQF-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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